molecular formula C39H78N4O3 B12702384 N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide CAS No. 73067-76-2

N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide

Cat. No.: B12702384
CAS No.: 73067-76-2
M. Wt: 651.1 g/mol
InChI Key: FIJASZBAYLYSEQ-UHFFFAOYSA-N
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Description

N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and a bismyristamide backbone, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological membranes, altering their permeability and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide apart from similar compounds is its unique bismyristamide backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

73067-76-2

Molecular Formula

C39H78N4O3

Molecular Weight

651.1 g/mol

IUPAC Name

N-[6-[3-(dimethylamino)propylamino]-6-oxo-5-(tetradecanoylamino)hexyl]tetradecanamide

InChI

InChI=1S/C39H78N4O3/c1-5-7-9-11-13-15-17-19-21-23-25-31-37(44)40-33-28-27-30-36(39(46)41-34-29-35-43(3)4)42-38(45)32-26-24-22-20-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3,(H,40,44)(H,41,46)(H,42,45)

InChI Key

FIJASZBAYLYSEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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